2-(3,4-dimethoxyphenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone
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Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, including compounds similar to 2-(3,4-dimethoxyphenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone, often involves the cyclization of amino compounds with carboxylic acids or their derivatives. A notable method includes the use of polyphosphoric acid (PPA)-induced cyclization with carboxylic acids to modify the quinazolinone skeleton, as demonstrated in the synthesis of 4-substituted 3,4-dihydro-2(1H)-quinazolinones (Ivanov et al., 2006).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives reveals intricate details about their chemical behavior. For instance, the asymmetric unit of a related co-crystal showed the atoms of the fused-ring system overlapped, indicating a buckled structure due to the ethylene linkage, which affects the molecule's reactivity and properties (Asiri et al., 2011).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions that highlight their reactivity and functional group compatibility. Lithiation reactions, for instance, enable the functionalization of quinazolinones at multiple positions, allowing for the synthesis of a range of substituted derivatives with high yields (Smith et al., 1996). Additionally, quinazolinones have been synthesized via palladium-catalyzed carbonylative coupling reactions, showcasing their utility in complex organic syntheses (He et al., 2014).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on polymorph-dependent solid-state fluorescence of quinazolinones demonstrate their potential in materials science, particularly in developing fluorescent materials and sensors (Anthony, 2012).
Chemical Properties Analysis
Quinazolinones exhibit a wide range of chemical properties, including antioxidant, anticonvulsant, and cardiotonic activities. Their chemical structure plays a significant role in their biological activity and interaction with biological targets. For example, 2-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their antioxidant properties, highlighting the importance of substituents on the quinazolinone scaffold for their bioactivity (Mravljak et al., 2021).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-25-18-10-9-14(12-19(18)26-2)20-22-17-8-4-3-7-16(17)21(24)23(20)13-15-6-5-11-27-15/h3-12,20,22H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXZEUDCUMAEGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one |
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